Ara-fump
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Overview
Description
Ara-fump is a nucleoside analog, which is a type of compound that mimics the structure of natural nucleosides. These compounds are often used in medical and biochemical research due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ara-fump typically involves the phosphorylation of 5-fluorouracil, followed by the attachment of the arabinofuranosyl moiety. This process may require specific catalysts and reaction conditions to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ara-fump can undergo various chemical reactions, including:
Oxidation: This reaction may alter the functional groups on the compound.
Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different nucleoside analog, while substitution could result in a modified nucleoside with altered biological activity.
Scientific Research Applications
Ara-fump has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and cellular processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Ara-fump involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit cell proliferation and induce cell death, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
Cytarabine: Another nucleoside analog used in cancer treatment.
Gemcitabine: A nucleoside analog with similar applications in oncology.
Uniqueness
Ara-fump is unique due to its specific structure, which combines the properties of 5-fluorouracil with the arabinofuranosyl moiety. This combination may enhance its biological activity and specificity compared to other nucleoside analogs.
Properties
CAS No. |
17124-23-1 |
---|---|
Molecular Formula |
C9H12FN2O9P |
Molecular Weight |
342.17 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6+,8-/m1/s1 |
InChI Key |
RNBMPPYRHNWTMA-MNCSTQPFSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |
Key on ui other cas no. |
17124-23-1 |
Synonyms |
1-(5-phospho-beta-D-arabinofuranosyl)-5-fluorouracil 5-fluorouracil arabinonucleoside 5'-phosphate ara-FUMP |
Origin of Product |
United States |
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